5-chloro-2-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a chloro-substituted benzamide core, a methoxy group, and a phenylpyrimidinyl ethyl side chain. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration and Reduction: The initial step involves the nitration of 2-methoxyaniline to form 5-chloro-2-methoxyaniline. This is followed by reduction to obtain the corresponding amine.
Coupling Reaction: The amine is then coupled with 2-(2-phenylpyrimidin-5-yl)ethyl bromide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chloro group can introduce various functional groups.
Scientific Research Applications
5-chloro-2-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound shares a similar benzamide core but has a different side chain, leading to distinct biological activities.
5-chloro-2-methoxy-N-(2-(4-aminophenyl)ethyl)benzamide: Another similar compound with an amino group instead of a phenylpyrimidinyl group, affecting its reactivity and applications.
Uniqueness
The uniqueness of 5-chloro-2-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide lies in its specific structural features, which confer unique reactivity and biological activity. Its combination of a chloro-substituted benzamide core with a phenylpyrimidinyl side chain makes it a versatile compound for various research applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-26-18-8-7-16(21)11-17(18)20(25)22-10-9-14-12-23-19(24-13-14)15-5-3-2-4-6-15/h2-8,11-13H,9-10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGGQCKXJBULFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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